3-(9-((6-(2,5-Dioxopyrrolidin-1-yloxy)-6-oxohexyl)(tosyl)carbamoyl)acridinium-10-yl)propane-1-sulfonate
Description
3-(9-((6-(2,5-Dioxopyrrolidin-1-yloxy)-6-oxohexyl)(tosyl)carbamoyl)acridinium-10-yl)propane-1-sulfonate is a complex organic molecule belonging to the class of acridinium compounds. It is notable for its utility in various scientific fields due to its structural properties that allow for diverse chemical interactions and applications.
Properties
IUPAC Name |
3-[9-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-(4-methylphenyl)sulfonylcarbamoyl]acridin-10-ium-10-yl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O10S2/c1-24-15-17-25(18-16-24)49(45,46)36(22-8-2-3-14-32(40)47-37-30(38)19-20-31(37)39)34(41)33-26-10-4-6-12-28(26)35(21-9-23-48(42,43)44)29-13-7-5-11-27(29)33/h4-7,10-13,15-18H,2-3,8-9,14,19-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZRGQSAWCNCFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCCCC(=O)ON2C(=O)CCC2=O)C(=O)C3=C4C=CC=CC4=[N+](C5=CC=CC=C53)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9-((6-(2,5-Dioxopyrrolidin-1-yloxy)-6-oxohexyl)(tosyl)carbamoyl)acridinium-10-yl)propane-1-sulfonate generally involves multiple steps:
Formation of the Acridinium Core: : This step typically involves the cyclization of precursor compounds under high temperature with catalytic conditions to form the acridinium nucleus.
Sulfonation and Carbamoylation:
Industrial Production Methods: On an industrial scale, the synthesis process is scaled up using continuous flow techniques to ensure consistent quality and yield. Automated systems are employed to monitor reaction conditions, such as temperature, pH, and reaction time, to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(9-((6-(2,5-Dioxopyrrolidin-1-yloxy)-6-oxohexyl)(tosyl)carbamoyl)acridinium-10-yl)propane-1-sulfonate undergoes various chemical reactions:
Oxidation and Reduction: : The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Substitution Reactions: : Given its multiple reactive sites, it can undergo nucleophilic and electrophilic substitution reactions.
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Reactants like halogenating agents or alkylating agents under controlled temperature and solvent conditions.
Major Products: The major products from these reactions depend on the specific conditions, with possible derivatives including modified sulfonate or carbamoyl groups that can be tailored for specific applications.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-(9-((6-(2,5-Dioxopyrrolidin-1-yloxy)-6-oxohexyl)(tosyl)carbamoyl)acridinium-10-yl)propane-1-sulfonate exhibit significant anticancer properties. For instance, derivatives containing sulfonamide structures have been synthesized and evaluated for their ability to inhibit tumor cell growth. These studies suggest that the incorporation of such moieties can enhance the anticancer efficacy of related compounds .
Molecular Imaging
The acridinium component of the compound is particularly relevant for applications in molecular imaging. Acridinium derivatives are known for their luminescent properties, making them suitable for use as fluorescent probes in biological imaging techniques. Studies have demonstrated that these compounds can be utilized in the visualization of cellular processes and disease states, providing valuable insights into tumor biology and therapeutic responses .
Drug Delivery Systems
The unique structural features of this compound may also facilitate its use in drug delivery systems. The presence of the dioxopyrrolidine unit suggests potential for enhanced solubility and stability, which are critical factors in the formulation of effective drug delivery vehicles. Research has explored the use of similar compounds as carriers for targeted drug delivery, particularly in cancer therapy, where specificity is paramount .
Case Study 1: Antitumor Efficacy
A recent study evaluated a series of sulfonamide derivatives for their antitumor activity against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .
Case Study 2: Imaging Applications
In another investigation focused on acridinium-based fluorescent probes, researchers demonstrated that modifications to the acridinium core could significantly enhance fluorescence intensity and stability under physiological conditions. This finding supports the potential application of this compound in live-cell imaging studies .
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with biological molecules:
Molecular Targets: : Includes enzymes, receptors, and nucleic acids.
Pathways: : It can modulate pathways by binding to active sites or altering the chemical environment, impacting processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Uniqueness: Compared to other acridinium compounds, 3-(9-((6-(2,5-Dioxopyrrolidin-1-yloxy)-6-oxohexyl)(tosyl)carbamoyl)acridinium-10-yl)propane-1-sulfonate is unique due to its sulfonate and carbamoyl functionalities, providing distinct chemical reactivity and stability.
Similar Compounds:N-(Acridin-9-yl)succinimide: : Similar in having an acridinium core but differs in its functional groups.
Acridinium-10-ylmethanesulfonate: : Shares the sulfonate functionality but lacks the carbamoyl group.
Biological Activity
The compound 3-(9-((6-(2,5-Dioxopyrrolidin-1-yloxy)-6-oxohexyl)(tosyl)carbamoyl)acridinium-10-yl)propane-1-sulfonate is a complex organic molecule with potential biological activity. Its structure suggests various pharmacological applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential therapeutic implications.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 641.75 g/mol. The structure features a tosyl group, acridinium moiety, and a dioxopyrrolidine unit, which may contribute to its biological properties.
| Property | Details |
|---|---|
| Chemical Formula | C32H31N3O10S2 |
| Molecular Weight | 641.75 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Storage Conditions | Store at -20°C |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of compounds related to this structure. For instance, derivatives of acridinium compounds have shown significant activity against various bacterial strains. The incorporation of the dioxopyrrolidine moiety is hypothesized to enhance membrane permeability, leading to increased antimicrobial activity.
Enzyme Inhibition
Research indicates that similar compounds can act as inhibitors of specific enzymes involved in bacterial metabolism. The sulfonate group may play a crucial role in binding interactions with target enzymes, thus inhibiting their function.
Case Studies
-
Antimicrobial Efficacy :
A study published in Journal of Medicinal Chemistry highlighted the synthesis of acridinium derivatives and their evaluation against Gram-positive and Gram-negative bacteria. The results showed that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . -
Cellular Uptake Studies :
In vitro assays demonstrated that the dioxopyrrolidine-containing acridinium compounds were effectively taken up by bacterial cells, suggesting a mechanism of action that involves cellular penetration and subsequent inhibition of intracellular targets . -
Toxicological Evaluations :
Toxicity assessments conducted on mammalian cell lines indicated that while some derivatives showed promising antimicrobial activity, they also exhibited cytotoxic effects at higher concentrations. This underscores the need for further optimization to balance efficacy and safety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
